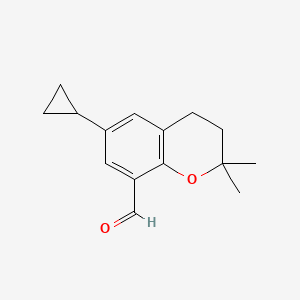

(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid

Overview

Description

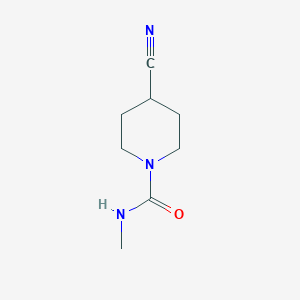

The compound name suggests that it is a derivative of piperidine, which is a six-membered ring with one nitrogen atom. The “2R” indicates the configuration of the chiral center at the 2nd carbon of the piperidine ring. The “propane-2-sulfonyl” and “carboxylic acid” groups are attached to this chiral center.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, followed by the introduction of the sulfonyl and carboxylic acid groups. The stereochemistry would need to be controlled to ensure the “2R” configuration.Molecular Structure Analysis

The molecular structure would be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These would provide information on the arrangement of atoms and the configuration of the chiral center.Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The sulfonyl group might be susceptible to nucleophilic attack, while the carboxylic acid could participate in acid-base reactions.Physical And Chemical Properties Analysis

The physical and chemical properties, such as solubility, melting point, and acidity, would be influenced by the functional groups and the overall structure of the molecule.Scientific Research Applications

Organometallic and Sulfur Chemistry

Carbofunctional sulfur-containing organosilicon compounds demonstrate practical applications in rubber compositions for non-flammable, water-, and wear-proof tires, as well as ion-exchanging and complexing sorbents for heavy and noble metals. Such compounds are valuable in creating materials with enhanced physical properties and environmental resilience (Vlasova, Sorokin, & Oborina, 2017).

Environmental Biodegradability

The microbial degradation of polyfluoroalkyl chemicals, which could potentially degrade into harmful perfluoroalkyl acids, has been studied to understand their environmental fate and effects. This research is crucial for assessing the biodegradability and ecological impact of various chemicals, including those related to "(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid" derivatives (Liu & Avendaño, 2013).

Separation and Purification Technology

The use of organic compounds and supercritical fluids as solvents for the separation of carboxylic acids from aqueous solutions has been reviewed. This includes techniques for efficient extraction of carboxylic acids, highlighting the role of supercritical CO2 for its environmentally benign characteristics. Such studies can inform the separation and purification processes of various carboxylic acid derivatives (Djas & Henczka, 2018).

Synthetic Organic Chemistry

Research into the use of trifluoromethanesulfonic acid in organic synthesis provides insights into its role in facilitating reactions such as electrophilic aromatic substitution and the formation of carbon–carbon and carbon–heteroatom bonds. These studies are pertinent for understanding the reactivity and potential applications of sulfonic acid derivatives in synthetic organic chemistry (Kazakova & Vasilyev, 2017).

Advances in Sulfur Chemistry

The advancements in sulfur chemistry for treating acid gases offer insights into more efficient desulfurization processes. Understanding the chemistry and kinetics of sulfur recovery processes can contribute to the development of technologies for managing sulfur-containing compounds, including those derived from "(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid" (Gupta, Ibrahim, & Shoaibi, 2016).

Safety And Hazards

The safety and hazards associated with this compound would be determined by its reactivity and biological activity. Proper precautions should be taken when handling it.

Future Directions

Future research could involve studying the synthesis, reactivity, and potential applications of this compound. This could include developing more efficient synthesis methods, investigating its reactivity under various conditions, and exploring its potential use in areas such as medicinal chemistry or materials science.

properties

IUPAC Name |

(2R)-1-propan-2-ylsulfonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-7(2)15(13,14)10-6-4-3-5-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJSDVSTTIENMF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N1CCCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine](/img/structure/B1405849.png)

![Tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate](/img/structure/B1405850.png)

![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)

![Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B1405865.png)